4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one
Description
4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one (C₁₀H₁₂FN₃O, MW: 209.22 g/mol) is a heterocyclic compound featuring a piperazin-2-one core substituted with a 3-fluoropyridinyl group at position 4 and a methyl group at position 1 . Its structure has been validated via ¹H NMR (600 MHz, DMSO-d₆), revealing distinct proton environments for the methylpiperazinone and fluoropyridine moieties . The compound is cataloged under CAS 385417-84-5 and is used as a pharmaceutical intermediate .
Properties
IUPAC Name |
4-(3-fluoropyridin-2-yl)-1-methylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O/c1-13-5-6-14(7-9(13)15)10-8(11)3-2-4-12-10/h2-4H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFSFVFRUNIULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination . The reaction conditions often involve the use of sodium nitrite (NaNO2) in hydrofluoric acid (HF) to achieve the desired fluorinated product .
Industrial Production Methods
Industrial production methods for fluorinated pyridines, including 4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one, often utilize large-scale fluorination techniques. These methods may involve the use of specialized fluorinating agents and reactors designed to handle the highly reactive and corrosive nature of fluorine .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium fluoride (KF) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of specific pathways and biological effects .
Comparison with Similar Compounds
Piperazine Derivatives with Fluorinated Aryl Groups
Example Compound : 2-(3-Fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Structural Differences: Replaces the fluoropyridine with a fluorophenyl-pyridopyrimidinone system.
- Higher molecular weight (~380–400 g/mol) compared to the target compound (209.22 g/mol), which may influence pharmacokinetics .
Biological Relevance : Such compounds are often explored as kinase inhibitors, where the extended aromatic system improves target binding .
Azetidine-Substituted Piperazinones
Example Compound : 4-(Azetidin-3-yl)-1-methylpiperazin-2-one dihydrochloride (C₈H₁₇Cl₂N₃O, MW: 254.15 g/mol)
Chloropyrimidine-Substituted Analogs
Example Compound : 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one (C₉H₁₁ClN₄O, MW: 238.67 g/mol)
- Structural Differences : Replaces fluoropyridine with a chloropyrimidine group.
- Key Properties: Chlorine’s larger atomic radius and lower electronegativity vs. Predicted collision cross-section (CCS) data suggests distinct conformational behavior compared to fluorinated analogs .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Fluorophenyl-Pyridopyrimidinone | Azetidine Derivative | Chloropyrimidine Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 209.22 | ~380–400 | 254.15 | 238.67 |
| LogP (Predicted) | ~1.2 | ~2.8 | ~0.5 (salt form) | ~1.5 |
| Aromatic Rings | 2 | 3 | 1 | 2 |
| Key Substituent | 3-Fluoropyridinyl | Fluorophenyl-pyridopyrimidinone | Azetidine | 6-Chloropyrimidinyl |
| Bioactivity (IC₅₀) | N/A | N/A | N/A | 47 nM (Autotaxin) |
Biological Activity
The compound 4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one is a derivative of piperazine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described structurally as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 220.23 g/mol
The presence of the fluoropyridine moiety is significant for its interaction with biological targets, particularly in modulating enzyme activity.
Research indicates that this compound exhibits inhibitory activity against specific viral proteases, particularly those associated with enteroviruses. The 2A protease, which is crucial for viral replication, has been identified as a target for this compound. Inhibition of this protease disrupts the virus's ability to assemble and mature, thereby preventing infection and propagation within host cells .
Pharmacological Profiles
The compound has been evaluated for various pharmacological properties:
- Antiviral Activity : Demonstrated effectiveness against enteroviral infections by inhibiting the 2A protease.
- Cytokine Modulation : Modulates the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical in inflammatory responses .
Toxicity and Safety Profile
Preliminary studies suggest that this compound shows low toxicity in vitro. It has been classified as non-carcinogenic based on Ames test results, indicating a favorable safety profile for further development .
Case Study 1: Antiviral Efficacy
In a study published in Biorxiv, researchers conducted a fragment screening campaign targeting the 2A protease of enteroviruses. The compound was identified as one of several fragments that bind effectively to the active site of the protease, demonstrating significant antiviral activity .
Case Study 2: Cytokine Production Inhibition
Another study explored the compound's ability to inhibit cytokine production in endothelial cells. It was found to significantly reduce levels of IL-6 and TNF-alpha in response to inflammatory stimuli, suggesting its potential use in treating inflammatory diseases .
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits enteroviral 2A protease | |
| Cytokine Modulation | Reduces IL-6 and TNF-alpha production | |
| Toxicity | Non-carcinogenic (Ames test) |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Moderate |
| Caco-2 Permeability | Moderate |
Q & A
Q. What are the key synthetic routes for 4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving fluoropyridine and piperazine derivatives. For example:
Step 1 : Coupling of 3-fluoropyridine-2-carboxylic acid with 1-methylpiperazin-2-one under amide-forming conditions (e.g., EDCI/HOBt in DMF).
Step 2 : Cyclization or functionalization under controlled temperature (60–80°C) and inert atmosphere.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) or recrystallization from ethanol/water mixtures is used to isolate high-purity intermediates .
- Key Challenge : Regioselectivity in fluoropyridinyl substitution requires careful monitoring via TLC or HPLC .
Q. Which spectroscopic techniques are critical for structural confirmation, and what are the diagnostic markers?
- Methodological Answer :
- 1H NMR (600 MHz, DMSO-d6) : Key peaks include:
| δ (ppm) | Assignment |
|---|---|
| 8.45 (d, J=4.8 Hz) | Pyridinyl H-6 |
| 7.20 (m) | Pyridinyl H-4/H-5 |
| 3.65 (s) | N-Methyl group |
| 3.10–3.30 (m) | Piperazine protons |
| . |
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]+ at m/z 209.22 confirms the molecular formula C10H12FN3O .
- IR : Stretching vibrations at 1650 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-F) .
Advanced Questions
Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise?
- Methodological Answer :
- Data Collection : High-resolution X-ray diffraction (e.g., Bruker D8 Venture) with Cu-Kα radiation.
- SHELX Workflow :
SHELXD : Phase determination via dual-space methods.
SHELXL : Refinement with anisotropic displacement parameters.
- Challenges :
- Weak diffraction due to flexible piperazine ring; use TWINABS for absorption correction.
- Overfitting risks: Apply R1 < 0.05 and wR2 < 0.10 criteria .
- Example Output :
| Parameter | Value |
|---|---|
| Space Group | P1 |
| R-factor | 0.036 |
| Unit Cell Volume | 1171.87 ų |
| . |
Q. What is the impact of fluoropyridinyl substitution on receptor binding affinity in neurotransmitter systems?
- Methodological Answer :
- Pharmacological Insight : Fluorine at the pyridinyl C-3 position enhances electronegativity, improving π-π stacking with aromatic residues in serotonin/dopamine receptors.
- Experimental Design :
Radioligand Binding Assays : Compare Ki values against 5-HT2A (fluorinated vs. non-fluorinated analogs).
Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., using GROMACS).
- Data Example :
| Compound | 5-HT2A Ki (nM) |
|---|---|
| Target Compound | 12.3 ± 1.2 |
| Non-Fluorinated Analog | 45.6 ± 3.8 |
| . |
Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for fluorinated piperazine derivatives?
- Methodological Answer :
- Root Cause : Variability in fluorination efficiency (e.g., use of KF vs. Selectfluor®) or solvent polarity effects.
- Resolution :
Design of Experiments (DoE) : Optimize temperature, solvent (DMF vs. acetonitrile), and fluoride source.
In Situ Monitoring : Use 19F NMR to track reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
